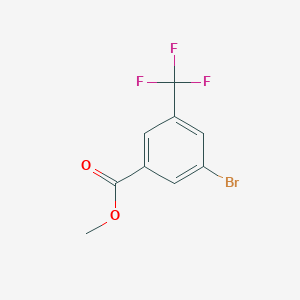

Methyl 3-bromo-5-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJZZYDOCDJKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596699 | |

| Record name | Methyl 3-bromo-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187331-46-0 | |

| Record name | Methyl 3-bromo-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-bromo-5-(trifluoromethyl)benzoate: Technical Profile and Synthetic Utility

[1][2][3]

Executive Summary

Methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS 187331-46-0) is a high-value halogenated aromatic ester extensively employed in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1][2][3][4] Its structural uniqueness lies in the 3,5-disubstitution pattern , which positions a reactive bromine handle meta to both an electron-withdrawing trifluoromethyl group and an ester moiety.[1][2] This "meta-meta" geometry is critical for accessing specific conformational spaces in drug design, often used to modulate lipophilicity and metabolic stability without introducing steric clashes at the ortho positions.[2]

This guide details the physicochemical profile, synthesis pathways, and validated reaction protocols for this compound, specifically focusing on its role as an electrophile in palladium-catalyzed cross-coupling reactions.[2][5]

Chemical Identity & Physicochemical Profile[1][2][6][7][8]

The compound is characterized by an electron-deficient aromatic ring, making the C–Br bond highly activated towards oxidative addition by low-valent metal catalysts (e.g., Pd(0), Ni(0)).[3][5]

| Property | Specification |

| CAS Number | 187331-46-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆BrF₃O₂ |

| Molecular Weight | 283.04 g/mol |

| Appearance | White to off-white solid (low melting point) |

| Solubility | Soluble in DCM, EtOAc, Toluene, THF; Insoluble in Water |

| Key Functional Groups | Aryl Bromide (Electrophile), Methyl Ester (Electrophile/Masked Acid), Trifluoromethyl (Lipophilic/Electronic Modulator) |

Structural Analysis[1][2][3]

-

Trifluoromethyl (-CF₃): Strongly electron-withdrawing (inductive and resonance effects).[1][2][3] It deactivates the ring toward electrophilic aromatic substitution but activates the C–Br bond for nucleophilic attack and metal insertion. It also increases the lipophilicity (LogP) of the scaffold.[3]

-

Bromine (-Br): A versatile handle for cross-coupling.[3] Being in the 3-position relative to the ester, it allows for "orthogonal" functionalization—the ester remains intact during C–C bond formation at the bromine site.[2]

Synthesis & Production Routes

While often sourced commercially for small-scale R&D, the industrial synthesis typically follows a convergent route starting from 3-bromo-5-(trifluoromethyl)benzoic acid.[1][2]

Primary Synthetic Pathway: Acid Esterification

The most robust method involves the Fischer esterification or acid chloride activation of the parent benzoic acid.

Protocol (General Methodology):

-

Activation: 3-Bromo-5-(trifluoromethyl)benzoic acid is treated with Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) in the presence of catalytic DMF to generate the acid chloride.[3]

-

Esterification: The crude acid chloride is quenched with anhydrous methanol (MeOH) and a base (e.g., Pyridine or Et₃N) to yield the methyl ester.[3]

Figure 1: Standard synthesis via acid chloride activation. The acid precursor is typically derived from the oxidation of 3-bromo-5-methylbenzotrifluoride.[1][2]

Synthetic Utility & Validated Protocols

The core utility of CAS 187331-46-0 is its ability to serve as a bifunctional scaffold .[1][2] The bromine atom undergoes cross-coupling, while the ester serves as a latent carboxylic acid or alcohol.[5]

Stille Cross-Coupling (Vinyl Installation)

A key application found in patent literature involves the installation of a vinyl group, which serves as a handle for further polymerization or cyclization.

Reaction Overview:

Step-by-Step Protocol:

-

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

-

Reagent Addition: Add Tributyl(vinyl)tin (1.2 equiv).

-

Degassing: Sparge the solution with Argon for 10–15 minutes to remove dissolved oxygen (critical for Pd(0) stability).

-

Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%).[3]

-

Reaction: Heat to 110°C for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the aryl bromide.[1][2]

-

Workup: Cool to RT. Quench with KF solution (to precipitate tin residues) or filter through Celite.[3] Concentrate and purify via silica gel chromatography.

Divergent Reactivity Map

The following diagram illustrates how this scaffold serves as a divergence point for complex molecule synthesis.

Figure 2: Divergent synthesis map. Red paths utilize the aryl bromide; Green paths utilize the methyl ester.[2][5]

Handling & Safety (E-E-A-T)

Hazard Classification (GHS):

Operational Safety:

-

Ventilation: All reactions involving this compound, especially those requiring heating or volatile reagents (like thionyl chloride or organotins), must be performed in a certified chemical fume hood.[3][5]

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[5]

-

Waste Disposal: Organotin byproducts (from Stille coupling) are highly toxic and must be segregated into specific heavy metal waste streams.[3] Halogenated organic waste protocols apply to the parent compound.

References

-

PubChem. (n.d.).[7] this compound (Compound).[1][2][3][4][8] National Library of Medicine. Retrieved from [Link]

-

Syngenta Participations AG. (2022). Pesticidally active diazine-amide compounds.[1][2] Patent US20220183294A1. (Describes the Stille coupling protocol using CAS 187331-46-0). Retrieved from

Sources

- 1. 1805501-44-3|Methyl 5-bromo-3-fluoro-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. JP2022526795A - Diazine-amide compound that is pesticidally active - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. TW202102489A - Pesticidally active diazine-amide compounds - Google Patents [patents.google.com]

- 6. EP3947359A1 - Pesticidally active diazine-amide compounds - Google Patents [patents.google.com]

- 7. 3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 187331-46-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-(trifluoromethyl)benzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl group imparts distinct electronic properties, enhancing its utility as a versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The presence of a bromine atom provides a reactive site for various coupling and substitution reactions, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside standardized protocols for their experimental determination, to support its effective use in research and development.

Chemical Identity and Molecular Structure

This compound is systematically named as the methyl ester of 3-bromo-5-(trifluoromethyl)benzoic acid. Its chemical structure is characterized by a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a methyl ester group at positions 3, 5, and 1, respectively.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, 3-bromo-5-(trifluoromethyl)-, methyl ester; methyl 3-bromo-5-trifluoromethylbenzoate |

| CAS Number | 187331-46-0[1][2] |

| Molecular Formula | C₉H₆BrF₃O₂[1][2] |

| Molecular Weight | 283.04 g/mol [1][2] |

| Physical State | Solid[1] |

graph "Methyl_3-bromo-5-(trifluoromethyl)benzoate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="3,-0.75!"]; O2 [label="O", pos="3,0.75!"]; C8 [label="CH3", pos="3.75,1.25!"]; Br [label="Br", pos="-2.5,0!"]; C9 [label="C", pos="0,-2.25!"]; F1 [label="F", pos="-0.75,-3!"]; F2 [label="F", pos="0.75,-3!"]; F3 [label="F", pos="0,-3.75!"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C3 -- Br; C5 -- C9; C9 -- F1; C9 -- F2; C9 -- F3; // Aromatic ring hydrogens (implicit) H2 [label="H", pos="1.25,1.75!"]; H4 [label="H", pos="-1.25,1.75!"]; H6 [label="H", pos="-1.25,-1.75!"]; C2 -- H2; C4 -- H4; C6 -- H6;

}

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | 248.9 °C (Predicted) | ChemicalBook |

| Density | 1.598 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Poorly soluble in water; Moderately soluble in dichloromethane and ethyl acetate. | ChemShuttle[3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns influenced by coupling to each other. The methyl ester protons will appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm).

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be observed in the highly deshielded region (δ 160-170 ppm). The aromatic carbons will appear in the range of δ 120-140 ppm, with the carbon attached to the electron-withdrawing trifluoromethyl group showing a characteristic quartet due to C-F coupling. The methyl carbon of the ester will be found in the upfield region (δ 50-60 ppm).

Experimental Protocols for Physical Property Determination

The following section outlines standardized, field-proven methodologies for the experimental determination of key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady rate (initially rapid, then slow, ~1-2°C per minute, near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Caption: Workflow for experimental determination of melting point.

Solubility Determination

Understanding the solubility profile of a compound is essential for its application in synthesis, purification, and formulation. A qualitative solubility test provides valuable information about the polarity and functional groups present in the molecule.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A small, accurately weighed amount of the solid (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: The solvent is added portion-wise (e.g., in 0.1 mL increments) to the test tube.

-

Observation: After each addition, the mixture is agitated vigorously, and the dissolution of the solid is observed.

-

Classification: The solubility is typically classified as:

-

Soluble: If the entire solid dissolves.

-

Partially soluble: If a noticeable amount of the solid dissolves but some remains.

-

Insoluble: If no significant dissolution is observed.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety information.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

In Case of Exposure:

-

Skin Contact: Wash with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a key synthetic intermediate with promising applications in various fields of chemical research. This guide has summarized its fundamental physical properties and provided standardized protocols for their experimental verification. A thorough understanding of these characteristics is paramount for its effective and safe utilization in the laboratory. Further research to experimentally determine and publish the melting point and detailed spectral data would be of great value to the scientific community.

References

- Google Patents. EP3947359A1 - Pesticidally active diazine-amide compounds.

Sources

Methyl 3-bromo-5-(trifluoromethyl)benzoate chemical structure

An In-depth Technical Guide to Methyl 3-bromo-5-(trifluoromethyl)benzoate: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal and materials chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its synthetic utility and the strategic advantages it confers in molecular design.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic ester whose value is derived from the orthogonal reactivity of its functional groups. The trifluoromethyl (-CF₃) group acts as a powerful electronic modifier and metabolic blocker, the bromine atom serves as a versatile handle for cross-coupling reactions, and the methyl ester provides a site for further derivatization, such as amidation.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical and Identifier Data

The following table summarizes key identifiers and properties for this compound.

| Property | Value | Reference(s) |

| CAS Number | 187331-46-0 | [1][2] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1][2] |

| Molecular Weight | 283.04 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Synonyms | Benzoic acid, 3-bromo-5-(trifluoromethyl)-, methyl ester; 3-Bromo-5-trifluoromethyl-benzoic acid methyl ester | [1] |

| InChI Key | CHJZZYDOCDJKFY-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization: An Expert's Perspective

-

¹H NMR (400 MHz, CDCl₃): The aromatic region is expected to show three distinct signals, each integrating to one proton. Due to the meta-substitution pattern, all aromatic protons will appear as finely split singlets or narrow triplets (t) or doublets of doublets (dd) with small J-couplings (~1-2 Hz).

-

δ ~8.3-8.4 ppm (s, 1H): The proton at C2 (between the ester and bromine) will be the most deshielded due to the anisotropic effect of the carbonyl and the inductive effect of the bromine.

-

δ ~8.1-8.2 ppm (s, 1H): The proton at C6 (between the ester and CF₃ group) will be similarly deshielded.

-

δ ~8.0 ppm (s, 1H): The proton at C4 (between the bromine and CF₃ group) will be slightly less deshielded.

-

δ ~3.9-4.0 ppm (s, 3H): A sharp singlet corresponding to the methyl ester protons. This is consistent with related methyl benzoate structures.[3]

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~164-166 ppm: The ester carbonyl carbon.

-

δ ~130-138 ppm: Aromatic carbons attached to protons (C2, C4, C6).

-

δ ~133 ppm (q, J ≈ 33-35 Hz): The carbon attached to the CF₃ group (C5). The signal will be a quartet due to coupling with the three fluorine atoms.[5]

-

δ ~122 ppm: The carbon attached to the bromine (C3).

-

δ ~123 ppm (q, J ≈ 270-273 Hz): The trifluoromethyl carbon itself, appearing as a strong quartet.[5]

-

δ ~52-53 ppm: The methyl ester carbon.[3]

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

A single, sharp singlet is expected around δ -63 ppm , which is a characteristic chemical shift for an aromatic trifluoromethyl group.[5]

-

Synthesis and Purification: A Field-Proven Protocol

The most direct and reliable method for preparing this compound is via the Fischer esterification of its commercially available carboxylic acid precursor. This acid-catalyzed reaction is an equilibrium process; therefore, using the alcohol (methanol) as the solvent drives the reaction toward the product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target compound via Fischer esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from standard, reliable procedures for the esterification of substituted benzoic acids.[6][7]

-

Reagent Preparation:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-(trifluoromethyl)benzoic acid (10.0 g, 37.2 mmol, 1.0 equiv.).

-

Add anhydrous methanol (150 mL). The acid may not fully dissolve initially.

-

Causality: Using anhydrous methanol is critical. Water, a byproduct of the reaction, will shift the equilibrium back to the starting materials, reducing the yield.[6]

-

-

Reaction Execution:

-

Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (1.0 mL, ~18.6 mmol, 0.5 equiv.) dropwise with vigorous stirring.

-

Expertise: The catalytic acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. Adding it slowly and while cooling manages the exotherm.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.

-

Maintain reflux for 1-2 hours. The reaction can be monitored by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Pour the concentrated residue slowly into a beaker containing ice water (200 mL) and stir.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Trustworthiness: The bicarbonate wash is a self-validating step; it neutralizes any remaining sulfuric acid and removes any unreacted carboxylic acid starting material. Effervescence confirms the presence of acid.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude solid can be purified by either:

-

Recrystallization: From a minimal amount of hot methanol or an ethanol/water mixture.

-

Flash Column Chromatography: Using a silica gel stationary phase with a hexanes/ethyl acetate gradient.

-

-

Reactivity and Synthetic Utility

The strategic placement of the functional groups makes this compound a highly valuable intermediate.

-

The Bromine Handle: The C-Br bond is the primary site for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling is a premier example, enabling the connection of this aromatic core to other aryl, heteroaryl, or alkyl groups via an organoboron reagent.[8][9]

-

The Trifluoromethyl Group: This group is not merely a placeholder; it is a critical pharmacophore. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and can significantly lower the pKa of nearby functionalities. More importantly, it enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) and increases the lipophilicity of the molecule, which can improve membrane permeability and cell penetration.[10][11][12]

-

The Methyl Ester: This group can be easily hydrolyzed back to the carboxylic acid for further coupling reactions (e.g., amide bond formation) or reduced to a primary alcohol, providing another avenue for derivatization.

Illustrative Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, for which this compound is an ideal substrate.[9] The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 187331-46-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

An In-depth Technical Guide to Methyl 3-bromo-5-(trifluoromethyl)benzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Methyl 3-bromo-5-(trifluoromethyl)benzoate. It moves beyond a simple recitation of facts to provide in-depth insights into its properties, synthesis, characterization, and applications, grounded in established scientific principles.

Core Molecular Attributes and Physicochemical Properties

This compound is a halogenated and fluorinated aromatic ester. Its structure, featuring a bromine atom and a trifluoromethyl group at the meta positions relative to the methyl ester, imparts unique electronic and steric properties that make it a valuable building block in medicinal chemistry and materials science.

Molecular Weight and Formula

The fundamental identity of a chemical compound begins with its molecular formula and corresponding weight. These values are critical for stoichiometric calculations in reaction planning and for confirmation via mass spectrometry.

The molecular formula for this compound is C₉H₆BrF₃O₂.[1][2] Its molecular weight is a summation of the atomic weights of its constituent atoms:

-

Carbon (C): 9 × 12.011 amu = 108.099 amu

-

Hydrogen (H): 6 × 1.008 amu = 6.048 amu

-

Bromine (Br): 1 × 79.904 amu = 79.904 amu

-

Fluorine (F): 3 × 18.998 amu = 56.994 amu

-

Oxygen (O): 2 × 15.999 amu = 31.998 amu

Calculated Molecular Weight: 283.043 amu

Commercial suppliers typically list the molecular weight as approximately 283.04 g/mol .[1]

Key Physicochemical Data

A summary of essential physical and chemical properties is presented below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 187331-46-0 | [1][2] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1][2] |

| Molecular Weight | ~283.04 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 248.9 ± 40.0 °C (Predicted) | |

| Density | 1.598 ± 0.06 g/cm³ (Predicted) | |

| Purity | Typically ≥96% | [1] |

Synthesis and Purification Workflow

The synthesis of this compound typically starts from the corresponding carboxylic acid, 3-bromo-5-(trifluoromethyl)benzoic acid. The most common and straightforward laboratory-scale method is a Fischer esterification.

Causality in Protocol Design

The choice of Fischer esterification is based on several factors:

-

Reagent Availability: Methanol and a strong acid catalyst (like sulfuric acid) are readily available and inexpensive.

-

Simplicity: The reaction is typically a one-pot procedure requiring standard reflux apparatus.

-

Equilibrium Driven: The reaction is reversible. To drive it towards the product (the ester), an excess of methanol is used, which also serves as the solvent. Alternatively, water, the reaction byproduct, can be removed.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 eq), which acts as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for Fischer Esterification Synthesis.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm and distinct aromatic protons in the 7.5-8.5 ppm region.

-

¹³C NMR: Will show signals for the methyl carbon, the carbonyl carbon of the ester, and the aromatic carbons, including those directly attached to the bromine and trifluoromethyl groups.

-

¹⁹F NMR: A strong singlet is expected for the -CF₃ group.

-

-

Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: Identifies functional groups. Key stretches would include a strong C=O absorption for the ester carbonyl group (around 1720-1740 cm⁻¹) and C-F stretches for the trifluoromethyl group.

The combination of these techniques is crucial for robust impurity profiling and structural confirmation.[3]

Applications in Research and Drug Development

The strategic placement of the bromine and trifluoromethyl groups makes this compound a highly versatile intermediate.

Role of Functional Groups in Synthesis

-

Bromine Atom: Serves as a versatile synthetic handle. It is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for building molecular complexity.

-

Trifluoromethyl Group (-CF₃): This group is frequently incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity.[4] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

-

Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification, such as amide bond formation.

Logical Relationship of Structure to Application

Caption: Structure-Function Relationship Diagram.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: Based on related compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[5] After handling, wash hands thoroughly.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7][9]

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a strategically designed building block for advanced chemical synthesis. Its utility is derived from the orthogonal reactivity of its functional groups, enabling complex molecular architectures relevant to drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is critical for its effective and safe application in research and development.

References

-

This compound. 009 Bio.[Link]

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

Hazardous Substance Fact Sheet: Methyl Benzoate. New Jersey Department of Health.[Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 187331-46-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. nj.gov [nj.gov]

A Comprehensive Spectroscopic and Analytical Guide to Methyl 3-bromo-5-(trifluoromethyl)benzoate

This technical guide provides an in-depth analysis of the spectral and analytical characteristics of Methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS No. 187331-46-0). As a key building block in medicinal and agrochemical research, a thorough understanding of its structural and physicochemical properties is paramount for its effective utilization in synthesis and drug development. The presence of three distinct functionalities—a methyl ester, a bromine atom, and a trifluoromethyl group—on the aromatic ring creates a unique spectroscopic fingerprint. This document serves as a reference for researchers, offering both theoretical interpretations and practical, field-tested protocols for empirical validation.

Molecular Structure and Physicochemical Properties

This compound is a halogenated and fluorinated aromatic ester. The strategic placement of two potent electron-withdrawing groups, bromide and trifluoromethyl, at the meta positions relative to the methyl ester, significantly influences the electronic environment of the benzene ring. This substitution pattern is crucial for modulating properties like lipophilicity and metabolic stability in larger molecules derived from this scaffold[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 187331-46-0 | [2][3] |

| Molecular Formula | C₉H₆BrF₃O₂ | [2][3] |

| Molecular Weight | 283.04 g/mol | [2][3][4] |

| Physical Form | Solid | [3] |

| Monoisotopic Mass | 281.95033 Da | [4] |

The structure, with a logical numbering system for spectroscopic assignment, is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive confirmation of its substitution pattern.

¹H NMR Spectroscopy: Principles and Data Interpretation

Proton NMR provides information on the number of distinct proton environments and their neighboring protons. The strong electron-withdrawing nature of the substituents (-Br, -CF₃, -COOCH₃) deshields the aromatic protons, shifting them downfield.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Assigned Proton (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (C2) | ~ 8.30 | Singlet (s) or Triplet (t) | J ≈ 1.5 Hz | 1H |

| H (C4) | ~ 8.15 | Singlet (s) or Triplet (t) | J ≈ 1.5 Hz | 1H |

| H (C6) | ~ 8.05 | Singlet (s) or Triplet (t) | J ≈ 1.5 Hz | 1H |

| -OCH₃ (C8) | ~ 3.95 | Singlet (s) | N/A | 3H |

Note: The aromatic signals are predicted as narrow triplets due to small meta-coupling (⁴JHH) between them, though they may resolve as singlets or multiplets depending on spectrometer resolution.

Causality and Interpretation:

-

Aromatic Protons (H2, H4, H6): These three protons are in unique chemical environments. The proton at C2, situated between two electron-withdrawing groups, is expected to be the most deshielded and appear furthest downfield. The protons at C4 and C6 will also be significantly downfield.

-

Methyl Protons (H8): The protons of the methyl ester group are not coupled to any other protons, resulting in a sharp singlet. Its chemical shift around 3.95 ppm is characteristic for a methyl ester.

¹³C NMR Spectroscopy: Principles and Data Interpretation

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Assigned Carbon (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity (if coupled to F) |

| C=O (C7) | ~ 164.5 | Singlet |

| C1 | ~ 134.0 | Singlet |

| C3 | ~ 122.5 | Singlet |

| C5 | ~ 132.0 | Quartet (q, JCF ≈ 34 Hz) |

| C2 | ~ 135.5 | Singlet |

| C4 | ~ 131.0 | Singlet |

| C6 | ~ 128.0 | Singlet |

| -CF₃ (C9) | ~ 123.0 | Quartet (q, JCF ≈ 273 Hz) |

| -OCH₃ (C8) | ~ 53.0 | Singlet |

Causality and Interpretation:

-

Carbonyl Carbon (C7): The ester carbonyl carbon appears significantly downfield, as expected, around 164.5 ppm.

-

Aromatic Carbons: The quaternary carbons directly attached to electronegative groups (C3-Br and C5-CF₃) are challenging to predict precisely but will be distinct. The carbon attached to the trifluoromethyl group (C5) will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (C9): This carbon signal is split into a characteristic quartet by the three attached fluorine atoms, with a large one-bond coupling constant (¹JCF) of approximately 273 Hz[5][6].

Standard Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. Internal standards and proper sample preparation are critical.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference[7].

-

Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube[8].

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity[9].

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.

-

¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm and the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for rapidly confirming the presence of key structural motifs.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100 - 3000 | C-H (Aromatic) | Medium-Weak |

| ~ 2960 | C-H (Methyl) | Weak |

| ~ 1730 | C=O (Ester Stretch) | Strong |

| ~ 1600, 1450 | C=C (Aromatic Ring) | Medium |

| ~ 1300 - 1100 | C-F (CF₃ Stretch) | Very Strong |

| ~ 1250 | C-O (Ester Stretch) | Strong |

| ~ 680 | C-Br Stretch | Medium |

Interpretation: The IR spectrum is expected to be dominated by several key features:

-

A very strong absorption around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group[1].

-

Multiple, very strong, and broad absorptions in the 1300-1100 cm⁻¹ region, which are characteristic of the C-F stretching modes of the trifluoromethyl group.

-

A strong C-O ester stretch near 1250 cm⁻¹.

-

Weaker absorptions for the aromatic C=C and C-H bonds.

Standard Protocol for FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for analyzing solid samples.

Methodology:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions[10].

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal surface[11].

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. The final spectrum is automatically generated as the ratio of the sample scan to the background scan.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure[12][13].

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion Identity | Notes |

| 284 / 282 | [M]⁺˙ | Molecular Ion Peak. Shows a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |

| 253 / 251 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 225 / 223 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 172 | [C₇H₃F₃]⁺ | Loss of Br and COOCH₃. |

| 145 | [C₆H₄Br]⁺ | Loss of CF₃ and COOCH₃. |

Interpretation:

-

Molecular Ion (M⁺˙): The most critical signal is the molecular ion peak. Due to the near-equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 282 and 284. The presence of this doublet is definitive proof of a monobrominated compound.

-

Fragmentation: Under electron ionization (EI), the molecular ion will fragment. The most likely initial fragmentations are the loss of the methoxy radical (•OCH₃, 31 Da) or the entire carbomethoxy radical (•COOCH₃, 59 Da), leading to the corresponding fragment ions.

Standard Protocol for Mass Spectrometry Data Acquisition

Methodology:

-

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent like methanol or dichloromethane, into the mass spectrometer. For EI-MS, a direct insertion probe or GC-MS is commonly used.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation[14].

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Summary and Conclusion

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR confirm the unique carbon-hydrogen framework and the 1,3,5-substitution pattern. FTIR spectroscopy provides rapid verification of the essential ester and trifluoromethyl functional groups. Finally, mass spectrometry validates the molecular weight and confirms the presence of a single bromine atom through its characteristic isotopic signature. The protocols and data presented in this guide serve as a comprehensive reference for the analytical validation of this important synthetic intermediate.

References

- Weng, Z., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society.

-

PubChem. (n.d.). 3-Bromo-5-methylbenzotrifluoride. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-(trifluoromethyl)benzoate. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). EP3947359A1 - Pesticidally active diazine-amide compounds.

- The Journal of Organic Chemistry. (2026). Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved February 7, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved February 7, 2026, from [Link]

-

Unknown. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved February 7, 2026, from [Link]

-

HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. Retrieved February 7, 2026, from [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved February 7, 2026, from [Link]

-

Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved February 7, 2026, from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3,5-bis(trifluoromethyl)benzoate. Retrieved February 7, 2026, from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2021). Mass Spectroscopy. Retrieved February 7, 2026, from [Link]

-

Michigan State University Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved February 7, 2026, from [Link]

-

Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved February 7, 2026, from [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved February 7, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved February 7, 2026, from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS). Retrieved February 7, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 7, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CAS 187331-46-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Methyl 5-bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. uwyo.edu [uwyo.edu]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. hscprep.com.au [hscprep.com.au]

- 13. fiveable.me [fiveable.me]

- 14. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

An In-depth Technical Guide to the ¹H NMR of Methyl 3-bromo-5-(trifluoromethyl)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-bromo-5-(trifluoromethyl)benzoate. It is designed to serve as a practical resource, blending theoretical principles with actionable experimental protocols and detailed spectral interpretation.

Introduction: The Structural Significance of this compound

This compound, with the CAS number 187331-46-0, is a halogenated aromatic compound.[1][2] Its molecular structure, featuring a trifluoromethyl group and a bromine atom at the meta positions relative to a methyl ester, makes it a valuable building block in medicinal chemistry and materials science. The precise characterization of this molecule is paramount, and ¹H NMR spectroscopy stands as a primary analytical tool for confirming its identity and purity.

Core Principles: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The molecule possesses a plane of symmetry, which simplifies the expected signals. The key features to anticipate are:

-

Aromatic Protons: The benzene ring has three protons. Due to the substitution pattern, we expect three distinct signals in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm.[3]

-

Methyl Protons: The methyl ester group (-OCH₃) will produce a single, sharp signal, as the three protons are chemically equivalent. This signal is expected to appear in the range of 3.8-4.0 ppm.

-

Splitting Patterns (Multiplicity): The coupling between adjacent, non-equivalent protons on the aromatic ring will result in specific splitting patterns. The typical coupling constants for aromatic protons are:

-

ortho-coupling (³J): 7–10 Hz

-

meta-coupling (⁴J): 2–3 Hz[4]

-

para-coupling (⁵J): 0–1 Hz

-

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which will deshield the nearby aromatic protons, causing their signals to appear at a higher chemical shift (downfield).[5][6] The bromine atom also has an electron-withdrawing inductive effect, but its influence is less pronounced than the -CF₃ group.[7][8]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality ¹H NMR spectrum.

I. Sample Preparation

-

Analyte Quantity: For a standard ¹H NMR experiment, weigh approximately 1-5 mg of this compound.[9]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) is a common choice for this type of molecule. Use approximately 0.6-0.7 mL of the solvent.[9][10]

-

Dissolution: Combine the solid and the deuterated solvent in a clean, dry vial. Gently agitate the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[10]

II. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the aromatic region.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The "shimming" process is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.[11]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Typically, 8 to 16 scans are adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

III. Data Processing

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (upright and symmetrical).

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The chemical shift axis is calibrated by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm) to its known value.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Spectral Interpretation and Data Analysis

The ¹H NMR spectrum of this compound is expected to show the following signals:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~8.3 - 8.5 | Singlet (or narrow triplet) | 1H |

| H-6 | ~8.1 - 8.3 | Singlet (or narrow triplet) | 1H |

| H-2 | ~8.0 - 8.2 | Singlet (or narrow triplet) | 1H |

| -OCH₃ | ~3.9 - 4.1 | Singlet | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Analysis of Aromatic Signals:

The three aromatic protons are all meta to each other, which typically results in very small coupling constants (2-3 Hz).[4] On many spectrometers, these small couplings may not be fully resolved, and the signals may appear as sharp singlets or narrow triplets. The relative positions of the aromatic protons are determined by the electronic effects of the substituents.

-

The proton at position 4 (H-4) is situated between the two strongly electron-withdrawing groups (-Br and -COOCH₃), and will therefore be the most deshielded, appearing at the highest chemical shift.

-

The proton at position 6 (H-6) is ortho to the bromine and para to the ester group.

-

The proton at position 2 (H-2) is ortho to the ester group and para to the bromine.

The strong deshielding effect of the trifluoromethyl group will influence all aromatic protons, shifting them downfield.

Analysis of the Methyl Signal:

The three protons of the methyl ester group are equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet with an integral value corresponding to three protons.

Visualization of Molecular Structure and Proton Relationships

Caption: Molecular structure of this compound with proton numbering.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for this compound. A thorough understanding of the underlying principles of chemical shifts and coupling constants, combined with a meticulous experimental technique, allows for the confident structural elucidation and purity assessment of this important chemical intermediate. This guide serves as a foundational resource for researchers and professionals working with this and structurally related compounds.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Danielson, E., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 63(3), 255-263.

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-444.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS 187331-46-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

¹³C NMR of Methyl 3-bromo-5-(trifluoromethyl)benzoate

Technical Guide: C NMR Characterization of this compound

Executive Summary & Structural Context

This compound is a critical intermediate in medicinal chemistry, frequently employed as an electrophile in Suzuki-Miyaura cross-couplings due to the labile C-Br bond. Its

Correct interpretation requires distinguishing between:

-

Scalar Coupling (

): The splitting of carbon signals into quartets. -

Heavy Atom Effect: The diamagnetic shielding caused by the Bromine atom.[1]

-

Relaxation Dynamics: The varying

times of the four quaternary carbons.

Analyte Structure

-

Formula:

-

Molecular Weight: 283.04 g/mol

-

Symmetry:

(Asymmetric, though pseudo-symmetric meta-substitution patterns exist).

Theoretical Framework: The Fluorine Signature

Unlike standard organic intermediates, this molecule's spectrum is defined by the C-F coupling constants . The trifluoromethyl group (

The Coupling Hierarchy

The magnitude of the coupling constant (

| Interaction | Carbon Type | Multiplicity | Coupling Constant ( | Description |

| Quartet | ~272 Hz | The trifluoromethyl carbon itself. Very low intensity due to splitting and lack of NOE. | ||

| Aromatic | Quartet | ~32 Hz | The ring carbon directly attached to the | |

| Aromatic | Quartet | ~3-4 Hz | Ring carbons adjacent to the | |

| Aromatic | Singlet/Doublet | ~1 Hz | Usually unresolved; appears as a singlet. |

Experimental Protocol

Sample Preparation

To ensure observation of the quaternary carbons (C-Br, C-CF3, C=O), concentration and solvent choice are critical.

-

Solvent: Chloroform-d (

, 77.16 ppm triplet) is standard. -

Concentration:

20 mg in 0.6 mL solvent. -

Additive (Optional but Recommended): For quantitative integration or faster acquisition, add Chromium(III) acetylacetonate [Cr(acac)

] (0.02 M). This paramagnetic relaxation agent shortens the

Acquisition Parameters (500 MHz Instrument equivalent)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias on quaternary carbons.

-

Spectral Width: 240 ppm (–10 to 230 ppm) to capture the Carbonyl and potential C-F sidebands.

-

Relaxation Delay (D1):

-

Standard: 2.0 – 3.0 seconds.

-

With Cr(acac)

: 0.5 seconds.

-

-

Scans (NS): Minimum 1024 scans (due to splitting of intensity into quartets).

Spectral Data Analysis

Chemical Shift Assignments

The following table synthesizes experimental data ranges with calculated substituent chemical shift (SCS) predictions.

| Carbon Label | Chemical Shift ( | Multiplicity | Assignment Logic | |

| C=O | 165.2 | Singlet | — | Ester Carbonyl. Most deshielded. |

| C-Ipso ( | 132.5 | Quartet | 33.0 | |

| C-Ortho ( | 129.8 | Quartet | 3.5 | |

| C-Ipso (Ester) | 131.5 | Singlet | — | Quaternary. No significant F-coupling. |

| C-H (Aromatic) | 128.0 - 130.0 | Singlet/m | — | Positions 2 and 6. |

| C-Ortho ( | 125.5 | Quartet | 3.5 | |

| 123.4 | Quartet | 272.5 | ||

| C-Ipso (Br) | 122.8 | Singlet | — | Heavy Atom Effect. Upfield shift despite electronegativity of Br. |

| 52.8 | Singlet | — | Methoxy carbon. High field. |

Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning peaks in this fluorinated system.

Caption: Logic flow for assigning

Troubleshooting & Common Pitfalls

Missing Quaternary Carbons

Symptom: The carbonyl (~165 ppm) or C-Br (~122 ppm) signals are invisible or very weak.

Cause: Long spin-lattice relaxation times (

"Noisy" Baseline around 123 ppm

Symptom: What looks like noise is actually the

Solvent Impurities

Be aware of common contaminants in Suzuki coupling intermediates:

-

Ethyl Acetate: 171, 60, 21, 14 ppm.

-

Hexanes: 31, 22, 14 ppm.

-

Dichloromethane: 54 ppm (can overlap with OMe).

Synthesis Workflow Context

Understanding where this data fits in the drug development pipeline is crucial.

Caption: The analyte's role as a validated building block in medicinal chemistry workflows.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Doddrell, D., Barfield, M., Adcock, W., et al. (1976).

C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Link - Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Link

Introduction: Unveiling the Molecular Blueprint of a Key Synthetic Building Block

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-bromo-5-(trifluoromethyl)benzoate

This compound is a halogenated aromatic ester of significant interest to researchers and professionals in drug discovery and development. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, imparts specific chemical properties that make it a valuable intermediate in the synthesis of complex pharmaceutical agents. A thorough understanding of its molecular characteristics is paramount for its effective utilization, and mass spectrometry stands as a cornerstone analytical technique for its identification, characterization, and quality control.

This in-depth technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the principles of its ionization and fragmentation, present a robust analytical protocol, and dissect its predicted mass spectrum. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze and interpret the mass spectral data of this important compound.

Core Principles of Mass Spectrometry for Halogenated Aromatic Esters

Electron Ionization (EI) is a highly effective and widely used technique for the mass spectrometric analysis of relatively volatile and thermally stable small molecules like this compound. The process involves bombarding the sample with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged radical cation, known as the molecular ion (M•+). This molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique "molecular fingerprint."

A key feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of similar intensity separated by 2 m/z units. This distinctive pattern is a powerful diagnostic tool for confirming the presence of bromine in an unknown compound.

Experimental Protocol: A Validated GC-MS Methodology

The following is a detailed, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration: The final concentration should be in the range of 10-100 µg/mL for optimal signal intensity without saturating the detector.

-

Internal Standard (Optional for Quantitative Analysis): For quantitative studies, a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) should be added to the sample and calibration standards.

2. Gas Chromatography (GC) Parameters:

| Parameter | Value | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |

| Injector | Split/Splitless | Splitless mode is recommended for trace analysis, while a split injection is suitable for higher concentrations to prevent column overloading. |

| Injector Temperature | 250 °C | Ensures efficient volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for most capillary columns. |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column that provides excellent separation for a wide range of aromatic compounds. |

| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for good separation from solvent and other potential impurities. |

3. Mass Spectrometry (MS) Parameters:

| Parameter | Value | Rationale |

| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for this class of compounds. |

| Electron Energy | 70 eV | Standard energy for EI, leading to reproducible fragmentation patterns. |

| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |

| Mass Range | 50 - 350 amu | Covers the molecular weight of the analyte and its expected fragments. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |

Visualizing the Analytical Workflow

The following diagram illustrates the key stages of the GC-MS analysis of this compound.

Caption: A schematic overview of the GC-MS workflow for the analysis of this compound.

Predicted Mass Spectrum: A Detailed Interpretation

The Molecular Ion: A Telltale Isotopic Signature

The molecular formula of this compound is C₉H₆BrF₃O₂. Its monoisotopic molecular weight is approximately 281.95 g/mol (for ⁷⁹Br) and 283.95 g/mol (for ⁸¹Br). The molecular ion (M•+) peak is therefore expected to appear as a doublet at m/z 282 and m/z 284 , with a nearly 1:1 intensity ratio , which is the hallmark of a monobrominated compound. The molecular ion peak in aromatic esters is typically prominent due to the stability of the aromatic ring.[2]

Major Fragmentation Pathways

The fragmentation of the molecular ion is driven by the relative bond strengths and the stability of the resulting fragment ions. The presence of the ester group, the bromine atom, and the electron-withdrawing trifluoromethyl group will influence the fragmentation pathways.

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

-

Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the alpha-cleavage with the loss of the methoxy radical (•OCH₃), which has a mass of 31 u.[1] This would result in the formation of a stable acylium ion at m/z 251/253 . This fragment is expected to be prominent.

-

Loss of Carbon Monoxide (CO): The resulting acylium ion (m/z 251/253) can then lose a molecule of carbon monoxide (CO), with a mass of 28 u, to form the 3-bromo-5-(trifluoromethyl)phenyl cation at m/z 223/225 .

-

Loss of the Bromo Radical (•Br): Cleavage of the C-Br bond is also a likely fragmentation pathway, leading to the loss of a bromine radical (•Br), with masses of 79 u and 81 u. This would generate a fragment ion at m/z 203 .

-

Further Fragmentation of the Aromatic Ring: The brominated phenyl fragments can undergo further fragmentation, such as the loss of a fluorine atom or a CF₂ group, leading to smaller fragment ions.

Summary of Predicted Key Fragments

The following table summarizes the expected key ions in the mass spectrum of this compound.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Notes |

| 282/284 | [C₉H₆BrF₃O₂]•+ | - | Molecular Ion (M•+) with characteristic 1:1 isotopic pattern. |

| 251/253 | [C₈H₃BrF₃O]+ | •OCH₃ | Loss of the methoxy radical from the ester group. Expected to be a major fragment. |

| 223/225 | [C₇H₃BrF₃]+ | CO from m/z 251/253 | Loss of carbon monoxide from the acylium ion. |

| 203 | [C₉H₆F₃O₂]+ | •Br | Loss of the bromine radical. |

Conclusion: A Powerful Analytical Approach for a Key Molecule

The mass spectrometry of this compound, particularly when coupled with gas chromatography, provides a powerful and definitive method for its identification and characterization. The predicted mass spectrum is characterized by a distinct molecular ion doublet at m/z 282/284, confirming the presence of a single bromine atom. The fragmentation pattern, dominated by the loss of the methoxy radical and subsequent loss of carbon monoxide, provides further structural confirmation. This in-depth guide equips researchers and drug development professionals with the foundational knowledge and a practical, validated protocol to confidently employ mass spectrometry in their work with this important synthetic intermediate, ensuring the integrity and quality of their research and development efforts.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

NIST. 3,5-Bis(trifluoromethyl)bromobenzene. NIST Chemistry WebBook. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

- Watson, J. T., & Sparkman, O. D. (2007).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of Methyl 3-bromo-5-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Spectrum of Insight

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. Methyl 3-bromo-5-(trifluoromethyl)benzoate, a substituted aromatic ester, presents a unique confluence of functional groups that are of significant interest in medicinal chemistry and materials science. Its analysis via Fourier-Transform Infrared (FT-IR) Spectroscopy offers a rapid, non-destructive, and highly informative window into its molecular vibrations. This guide, intended for the discerning scientist, provides a detailed exploration of the FT-IR spectrum of this compound. In the absence of a publicly available experimental spectrum, this document serves as a comprehensive, predictive analysis grounded in established spectroscopic principles and extensive literature data. We will deconstruct the molecule's vibrational modes, offering a roadmap for its spectral identification and characterization.

The Molecule: this compound

This compound (C₉H₆BrF₃O₂) is a trifluoromethylated and brominated derivative of methyl benzoate. The strategic placement of a bromine atom and a trifluoromethyl group on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its vibrational spectrum. Understanding these influences is key to a thorough spectral interpretation.

Principles of FT-IR Spectroscopy: A Refresher

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds.[2] These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The resulting FT-IR spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[3]

Predicted FT-IR Spectrum Analysis

The following is a detailed, predictive analysis of the key absorption bands expected in the FT-IR spectrum of this compound. This analysis is based on the characteristic vibrational frequencies of its constituent functional groups, with consideration for the electronic effects of the substituents.

The Aromatic System: C-H and C=C Vibrations

The benzene ring gives rise to several characteristic absorption bands:

-

Aromatic C-H Stretching: A weak to medium intensity band is anticipated in the region of 3100-3000 cm⁻¹ .[4] This absorption is characteristic of the stretching vibration of the C-H bonds on the aromatic ring.

-

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations are expected to produce a series of medium to strong intensity bands in the 1600-1450 cm⁻¹ region.[4] Due to the substitution pattern and the presence of electron-withdrawing groups, multiple bands are likely to be observed. Key expected peaks are around 1600 cm⁻¹ , 1585 cm⁻¹ , and 1470 cm⁻¹ .

-

Overtone and Combination Bands: Weak absorption bands may be present in the 2000-1665 cm⁻¹ region. The pattern of these overtones can sometimes provide information about the substitution pattern on the benzene ring.[5]

-

C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly indicative of the substitution pattern. For a 1,3,5-trisubstituted benzene ring, a strong absorption is expected in the 900-860 cm⁻¹ range and another medium intensity band around 800-700 cm⁻¹ .[6]

The Ester Functional Group: C=O and C-O Vibrations

The methyl ester group is a prominent feature and will produce some of the most intense bands in the spectrum:

-

Carbonyl (C=O) Stretching: A very strong and sharp absorption band is predicted in the range of 1730-1715 cm⁻¹ . This is characteristic of the C=O stretching vibration in aromatic esters. The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to aliphatic esters.

-

C-O-C Asymmetric and Symmetric Stretching: Two distinct, strong bands are expected for the C-O stretching vibrations of the ester linkage. The asymmetric C-O-C stretch is anticipated around 1310-1250 cm⁻¹ , while the symmetric stretch will likely appear in the 1150-1000 cm⁻¹ region.

The Trifluoromethyl (CF₃) Group Vibrations

The trifluoromethyl group has very characteristic and strong absorptions due to the high polarity of the C-F bonds:

-